molecular formula C26H18BrNO3 B2527221 N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide CAS No. 307326-26-7

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide

Cat. No.: B2527221
CAS No.: 307326-26-7
M. Wt: 472.338
InChI Key: XCDSNAUCBZJMMS-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoyl group, a bromophenyl group, and a phenoxybenzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-phenoxybenzoic acid, undergoes bromination to introduce a bromine atom at the 4-position of the phenyl ring.

    Benzoylation: The brominated intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form the benzoyl derivative.

    Amidation: The final step involves the reaction of the benzoyl derivative with 2-aminobenzamide under appropriate conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

  • N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide
  • N-(2-benzoyl-4-bromophenyl)-2-(4-morpholinyl)acetamide
  • N-(2-benzoyl-4-bromophenyl)-2-(4-isopropylphenyl)acetamide

Uniqueness: N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrNO3/c27-19-15-16-23(22(17-19)25(29)18-9-3-1-4-10-18)28-26(30)21-13-7-8-14-24(21)31-20-11-5-2-6-12-20/h1-17H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDSNAUCBZJMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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